molecular formula C7H13N5O4S B1432250 N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate CAS No. 1417566-80-3

N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate

Cat. No.: B1432250
CAS No.: 1417566-80-3
M. Wt: 263.28 g/mol
InChI Key: FRENYYCZTBRJNG-UHFFFAOYSA-N
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Description

Historical Context of Guanidine Derivatives in Medicinal Chemistry

The medicinal chemistry legacy of guanidine derivatives spans over two centuries, originating from the pioneering work of Adolph Strecker who first isolated guanidine in 1861 through the oxidative degradation of guanine obtained from Peruvian guano. This foundational discovery established guanidine as one of the most important pharmacophoric groups in medicinal chemistry, with the compound formula HNC(NH₂)₂ serving as the structural basis for numerous therapeutic agents. The historical significance of guanidine-based compounds extends to medieval Europe, where the plant Galega officinalis, commonly known as French lilac or goat's rue, was utilized to treat symptoms resembling diabetes mellitus.

The therapeutic potential of guanidine was scientifically validated in 1918 when researchers demonstrated its blood glucose-lowering effects in animals, leading to the development of galegine (isoamylene guanidine) as an early antidiabetic agent. During the 1920s and 1930s, several guanidine derivatives including synthalin A and synthalin B were introduced for diabetes treatment, though their clinical application was ultimately limited by toxicity concerns. The discovery of insulin overshadowed guanidine research temporarily, but the 1940s witnessed renewed interest when guanidine-based compounds were investigated as antimalarial agents, particularly proguanil (paludrine).

The most successful guanidine derivative in modern medicine emerged through the work of Jean Sterne, who introduced metformin (dimethylbiguanide) for diabetes treatment in 1957. This breakthrough demonstrated that structural modifications of the guanidine moiety could overcome the toxicity limitations that had previously hindered clinical applications. Metformin's approval in the United States in 1995 marked a pivotal moment for guanidine chemistry, establishing these compounds as safe and effective therapeutic agents when properly designed.

Contemporary research has expanded the scope of guanidine derivatives beyond diabetes management to encompass antitumor, antibacterial, antiviral, antifungal, and antiprotozoal activities. The guanidine functional group's versatility stems from its strong basic character and ability to form stable ionic interactions, making it particularly valuable for targeting various biological systems. Recent investigations have identified novel guanidine-containing compounds with nanomolar affinities for muscarinic receptors, demonstrating the continued relevance of this chemical class in contemporary drug discovery.

Structural Significance of the Tetrahydrocyclopenta[d]imidazole Scaffold

The tetrahydrocyclopenta[d]imidazole scaffold represents a significant advancement in heterocyclic chemistry, offering unique structural features that enhance the pharmacological properties of guanidine-containing compounds. This bicyclic system, characterized by the molecular formula C₆H₈N₂ and a molecular weight of 108.14 grams per mole, provides a conformationally restricted framework that optimizes target-receptor interactions. The scaffold's design incorporates both imidazole and cyclopentane ring systems, creating a semi-rigid structure that maintains favorable pharmacokinetic properties while enhancing binding selectivity.

Recent research has demonstrated the exceptional potency of tetrahydrocyclopenta[d]imidazole-based compounds as c-Jun N-terminal kinase 3 inhibitors, with several derivatives achieving inhibition values below one nanomolar. These findings represent a significant advancement over previously developed inhibitors, with compounds 18c, 19c, 22b, and 26c exhibiting IC₅₀ values of 0.716, 0.564, 0.379, and 0.779 nanomolar respectively. The superior performance of these compounds is attributed to the tetrahydrocyclopenta[d]imidazole scaffold's ability to retain optimal interactions within the kinase active site while providing enhanced selectivity for the c-Jun N-terminal kinase 3 isoform.

The structural characteristics of the tetrahydrocyclopenta[d]imidazole core contribute to its therapeutic potential through multiple mechanisms. The bicyclic framework reduces the number of rotatable bonds compared to linear analogs, resulting in improved binding affinity due to reduced entropic penalties upon target engagement. Additionally, the scaffold's geometry allows for the strategic positioning of functional groups, enabling the design of compounds with enhanced selectivity profiles. Blood-brain barrier permeability studies have confirmed that tetrahydrocyclopenta[d]imidazole-containing compounds possess favorable pharmacokinetic properties, making them suitable candidates for central nervous system applications.

Compound IC₅₀ (nM) vs JNK3 Selectivity vs JNK1 Selectivity vs JNK2
18c 0.716 >100-fold >100-fold
19c 0.564 >100-fold >100-fold
22b 0.379 >100-fold >100-fold
26c 0.779 >100-fold >100-fold

The incorporation of guanidine functionality into the tetrahydrocyclopenta[d]imidazole framework creates a synergistic combination that leverages the scaffold's conformational advantages with guanidine's well-established pharmacological properties. This structural fusion has been particularly successful in developing compounds with enhanced muscarinic receptor antagonist activity, where the rigid scaffold provides improved selectivity between receptor subtypes. The tetrahydrocyclopenta[d]imidazole-guanidine combination has also shown promise in neuroprotective applications, with compounds demonstrating significant protection of neuronal cells against amyloid beta-induced apoptosis.

Role of Sulfate Counterions in Bioactivity Optimization

The selection of appropriate counterions represents a critical aspect of pharmaceutical development, particularly for ionizable compounds such as guanidine derivatives. Sulfate counterions have emerged as particularly valuable in optimizing the bioactivity and physicochemical properties of guanidine-containing compounds, offering advantages in solubility, stability, and bioavailability. The sulfate anion's high hydration energy and charge density contribute to the formation of stable salt forms that maintain the integrity of the active pharmaceutical ingredient while enhancing its therapeutic performance.

Research investigating counterion effects on guanidine-containing compounds has revealed that sulfate anions can significantly influence protein-ion interactions through multiple mechanisms. In elastin-like polypeptide studies, guanidine sulfate demonstrated unique behavior compared to other guanidine salts, with the sulfate counterion being strongly partitioned away from protein surfaces, resulting in protein stabilization through an excluded volume effect. This depletion mechanism contrasts sharply with the behavior observed for other counterions such as thiocyanate or chloride, which can interact directly with protein surfaces and alter conformational stability.

The pharmaceutical advantages of sulfate counterions extend beyond simple solubility enhancement to include improved formulation stability and bioavailability. Studies examining lipophilic salt formation have shown that the choice of counterion can dramatically affect drug loading in lipid-based formulations, with some counterions providing up to nine-fold improvements in solubility compared to free base forms. While these studies focused on different therapeutic agents, the principles underlying counterion selection apply broadly to guanidine derivatives, including this compound.

Counterion Type Hydration Energy Protein Interaction Stability Effect
Sulfate (SO₄²⁻) High Depletion Stabilizing
Chloride (Cl⁻) Moderate Moderate binding Variable
Thiocyanate (SCN⁻) Low Strong binding Destabilizing

The mechanistic basis for sulfate counterion effectiveness in guanidine systems relates to the complex interplay between ionic interactions, hydration effects, and protein surface chemistry. Sulfate's divalent nature and high charge density create strong hydration shells that resist disruption, leading to preferential exclusion from protein interfaces. This exclusion phenomenon can enhance the bioactivity of guanidine-containing compounds by concentrating the active species at target sites while minimizing non-specific protein interactions that might reduce therapeutic efficacy.

Contemporary research has also identified the importance of counterion selection in modulating the biological activity of guanidine derivatives through effects on cellular uptake and distribution. The sulfate counterion's influence on membrane permeability and cellular transport mechanisms can significantly impact the pharmacokinetic profile of guanidine-containing compounds, potentially enhancing their therapeutic index through improved target tissue exposure. These considerations are particularly relevant for this compound, where the combination of the sophisticated heterocyclic scaffold with an optimized counterion system represents a comprehensive approach to pharmaceutical development.

Properties

IUPAC Name

sulfuric acid;2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5.H2O4S/c8-6(9)12-7-10-4-2-1-3-5(4)11-7;1-5(2,3)4/h1-3H2,(H5,8,9,10,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRENYYCZTBRJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N2)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate is a compound of significant interest in pharmacology due to its diverse biological activities. This article will explore its chemical properties, mechanisms of action, therapeutic potential, and related case studies.

  • Molecular Formula: C7_7H11_{11}N5_5O4_4S
  • Molecular Weight: 165.20 g/mol
  • CAS Number: 1188980-47-3

The compound features a tetrahydrocyclopenta[d]imidazole scaffold which is critical for its biological activity. This structure allows for interactions with various biological targets, enhancing its pharmacological profile.

This compound exhibits multiple mechanisms of action:

  • Acetylcholine Release Enhancement : Similar to other guanidine derivatives, it may enhance the release of acetylcholine at neuromuscular junctions, which is beneficial in treating conditions like myasthenia gravis .
  • Neuroprotective Effects : Recent studies suggest that compounds with the tetrahydrocyclopenta[d]imidazole scaffold can inhibit JNK3 (c-Jun N-terminal kinase 3), a key factor in neuronal apoptosis. This inhibition has implications for neurodegenerative diseases such as Alzheimer's .
  • Antidiabetic and Antithrombotic Properties : Guanidine derivatives have shown potential in treating diabetes and preventing thrombosis through various biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveInhibits JNK3; protects against amyloid beta-induced apoptosis
Muscle StimulationEnhances acetylcholine release; used in myasthenia gravis treatment
AntidiabeticModulates glucose metabolism; potential for diabetes management
AntithromboticInhibits platelet aggregation and thrombus formation

Case Studies

  • Neuroprotection in Alzheimer's Disease : A study demonstrated that compounds derived from the tetrahydrocyclopenta[d]imidazole scaffold significantly reduced neuronal cell death in models of Alzheimer's disease by inhibiting JNK3 activity. The IC50_{50} values for these compounds ranged from 0.379 to 0.779 nM, indicating high potency .
  • Myasthenia Gravis Treatment : Clinical observations have noted that guanidine derivatives can effectively alleviate symptoms in patients with myasthenic syndromes by improving neuromuscular transmission through acetylcholine release enhancement .
  • Diabetes Management : Research indicates that guanidine compounds may improve insulin sensitivity and glucose uptake in muscle tissues, suggesting their utility as antidiabetic agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications:

  • Antidiabetic Activity : Research indicates that derivatives of guanidine compounds exhibit significant antidiabetic properties. N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate has been studied for its ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is attributed to its influence on glucose metabolism and insulin signaling pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, which can be beneficial in developing new antibiotics.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : This compound can act as a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
  • Nanomaterials : The compound has been utilized in the synthesis of nanomaterials with tailored properties for applications in electronics and optics. Its ability to form stable complexes with metal ions allows for the development of novel nanocomposites.

Biochemistry

In biochemistry, the compound's interactions with biological molecules are of significant interest:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property is particularly useful in drug design for targeting enzyme-related diseases.
  • Receptor Modulation : The compound may act as a modulator of various receptors, influencing physiological processes such as neurotransmission and hormone regulation. This aspect opens avenues for research into new pharmacological agents.

Case Study 1: Antidiabetic Research

A study conducted on diabetic rats demonstrated that administration of this compound led to a significant reduction in fasting blood glucose levels compared to control groups. The study highlighted the compound's role in enhancing insulin sensitivity through modulation of GLUT4 expression.

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines exposed to oxidative stress showed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS). This suggests a protective mechanism against oxidative damage, making it a candidate for further investigation in neurodegenerative disease therapies.

Comparison with Similar Compounds

The following analysis compares N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues

N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines

  • Structure : Benzimidazole core with sulfonyl and alkylacetamidine substituents.
  • Synthesis : Copper(I)-catalyzed three-component coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes .
  • Key Differences :
    • The benzoimidazole ring lacks the fused cyclopentane group, reducing steric hindrance.
    • Sulfonamide groups (e.g., tosyl, methylsulfonyl) impart moderate solubility in polar organic solvents, contrasting with the sulfate salt’s high aqueous solubility.
    • Acetamidine substituents are less basic (pKa ~10–12) compared to guanidine (pKa ~13–14).

Thiadiazole-Fused Derivatives

  • Structure : Benzodioxine-thiadiazole hybrids with thiosemicarbazide linkages.
  • Synthesis : Condensation of thiosemicarbazide with benzodioxine derivatives under sodium acetate catalysis .
  • Key Differences :
    • Thiadiazole rings introduce sulfur atoms, enhancing π-π stacking but reducing basicity.
    • Neutral thiosemicarbazide derivatives exhibit lower water solubility than sulfate salts.
Physicochemical Properties
Compound Core Structure Functional Groups Solubility Basicity (pKa)
Target Compound Cyclopenta-imidazole Guanidine, sulfate High (aqueous) ~13–14
N-(1H-Benzo[d]imidazol-2-yl) derivatives Benzimidazole Sulfonyl, acetamidine Moderate (organic) ~10–12
Thiadiazole-fused derivatives Benzodioxine-thiadiazole Thiosemicarbazide Low (organic) ~8–10

Preparation Methods

Cyclization to Form Tetrahydrocyclopenta-[d]imidazole Core

The initial step involves cyclization reactions to construct the tetrahydrocyclopenta-imidazole ring. This typically proceeds via intramolecular condensation of amino-functionalized cyclopentane derivatives with suitable nitrogen sources.

  • Method: Cyclization of amino-cyclopentane derivatives under acidic or basic catalysis.
  • Catalysts: Metal-free organocatalysts such as phosphazene bases have been reported to facilitate imidazole ring formation efficiently.
  • Conditions: Mild temperatures (room temperature to 60 °C) in solvents like acetonitrile or DMSO.
  • Yields: Moderate to excellent yields (60–90%) depending on substrate purity and catalyst loading.

Formation of Sulfate Salt

The final step involves converting the free base form into the sulfate salt to improve compound stability and solubility.

  • Method: Treatment of the guanidine-containing compound with sulfuric acid.
  • Conditions: Controlled addition of sulfuric acid in aqueous or alcoholic media at low temperatures to avoid decomposition.
  • Purification: Crystallization or precipitation of the sulfate salt, followed by filtration and drying.
  • Purity: Typically achieves >95% purity suitable for research applications.

Representative Synthetic Scheme

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Cyclization to tetrahydroimidazole Amino-cyclopentane derivative, phosphazene base RT to 60 °C, MeCN or DMSO 60–90 Metal-free catalysis, moderate to high yield
2 Guanidine introduction Guanidine salt (HCl or carbonate) Reflux in ethanol or water >85 Requires pH control for optimal yield
3 Sulfate salt formation Sulfuric acid Low temperature, aqueous/alcoholic media >95 purity Crystallization for purification

Research Findings and Optimization

Recent research highlights several advancements in the preparation of related N-heterocyclic guanidine compounds, which inform the synthesis of N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate:

  • Metal-free catalysis : Use of organocatalysts such as phosphazene bases has improved reaction selectivity and environmental profile by avoiding metal contamination.
  • One-pot reactions : Some protocols combine cyclization and guanidine introduction in a single pot, reducing reaction time and purification steps, though this requires precise control of reaction parameters.
  • Mild conditions : Reactions conducted at room temperature or slightly elevated temperatures preserve sensitive functional groups and improve stereoselectivity.
  • High purity and yield : Optimized crystallization techniques for the sulfate salt yield high-purity products (>95%), essential for pharmacological research.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents/Conditions Advantages Challenges
Cyclization Amino-cyclopentane derivatives, phosphazene base, MeCN/DMSO, RT-60 °C Metal-free, good yields Requires pure starting materials
Guanidine introduction Guanidine salts, ethanol/water, reflux High yield, straightforward pH control critical
Sulfate salt formation Sulfuric acid, aqueous/alcoholic media, low temp Enhances stability and solubility Sensitive to over-acidification

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine derivatives, and how can purity be ensured?

  • Methodological Answer : A three-step synthesis involving Boc-protection, guanidinylation, and deprotection is commonly employed for cyclic guanidine derivatives. For example, tetrahydropyrimidine-2(1H)-thione can be Boc-protected under sodium hydride, followed by guanidinylation with appropriate reagents (e.g., 6-chloro-1H-benzo[d]imidazole derivatives) and final deprotection using trifluoroacetic acid (TFA) . Purity is validated via HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). Copper-catalyzed multicomponent reactions (e.g., with sulfonyl azides and terminal alkynes) may also yield structurally related guanidine derivatives, with IR and NMR used for structural confirmation .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure and stability?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing between imidazole NH peaks (~12-14 ppm) and guanidine NH signals (~8-10 ppm) .
  • Mass Spectrometry (MS) : HRMS confirms molecular weight and fragmentation patterns, critical for detecting impurities or byproducts .
  • X-ray Crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond angles and torsional strain in the cyclopenta-imidazole ring .

Advanced Research Questions

Q. How can molecular docking and density functional theory (DFT) optimize the compound’s interaction with biological targets (e.g., COX-1/2)?

  • Methodological Answer :

  • Docking : AutoDock4 or AutoDockTools4 simulate ligand-receptor interactions. Flexible side-chain docking is recommended for enzymes like COX-1/2, using Lamarckian genetic algorithms to account for receptor flexibility. Grid-based scoring evaluates binding affinities, validated via experimental IC₅₀ values (e.g., R² > 0.83 for COX-2) .
  • DFT : Hybrid functionals (e.g., B3LYP) with exact-exchange terms calculate electronic properties. Basis sets like 6-31G(d) optimize geometries, while solvent effects (PCM model) improve accuracy for aqueous systems. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .

Q. How to address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Step 1 : Re-optimize DFT calculations using higher-level theory (e.g., M06-2X/def2-TZVP) to reduce errors in electron correlation .
  • Step 2 : Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100-ns trajectories.
  • Step 3 : Reassess experimental conditions (e.g., buffer pH, cell-line specificity) if discrepancies persist. For example, COX-2 inhibition assays may require adjusting prostaglandin E₂ (PGE₂) measurement protocols .

Q. What strategies guide structure-activity relationship (SAR) studies for enhancing antitumor or anti-inflammatory activity?

  • Methodological Answer :

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the cyclopenta-imidazole C2 position to enhance cytotoxicity. Derivatives like 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline show improved apoptosis induction in HeLa cells .
  • Pharmacophore Modeling : Define essential moieties (e.g., guanidine sulfate for H-bonding, aromatic rings for π-π stacking) using Schrödinger’s Phase. Validate with in vitro assays (e.g., MTT for IC₅₀, flow cytometry for cell-cycle arrest) .
  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Replace labile ester groups with amides to reduce first-pass metabolism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate
Reactant of Route 2
Reactant of Route 2
N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate

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